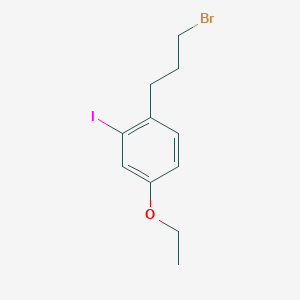
3-Amino-5-benzylidene-2-phenyl-3,5-dihydro-4H-imidazol-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Amino-5-benzylidene-2-phenyl-3,5-dihydro-4H-imidazol-4-one is a heterocyclic compound that belongs to the imidazolone family. Imidazolones are five-membered rings containing two non-adjacent nitrogen atoms and a carbonyl group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-5-benzylidene-2-phenyl-3,5-dihydro-4H-imidazol-4-one typically involves the condensation of an aromatic aldehyde with an amino-imidazolone derivative. One common method is the reaction of (Z)-3-amino-5-(3,4-dimethoxybenzylidene)-2-phenyl-3,5-dihydro-4H-imidazol-4-one with various aromatic aldehydes . The reaction is usually carried out under basic conditions and monitored by thin-layer chromatography (TLC) to ensure completion .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or other purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
3-Amino-5-benzylidene-2-phenyl-3,5-dihydro-4H-imidazol-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form imidazolone derivatives.
Reduction: Reduction reactions can convert the benzylidene group to a benzyl group.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include molecular oxygen and peroxides.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazolone derivatives, while reduction can produce benzyl-substituted imidazolones .
Aplicaciones Científicas De Investigación
3-Amino-5-benzylidene-2-phenyl-3,5-dihydro-4H-imidazol-4-one has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as an antimicrobial agent.
Fluorescent Protein Chromophores: The compound and its derivatives are studied for their fluorescent properties, making them useful in biological imaging.
Agrochemicals: It is investigated for its potential use in agricultural applications, such as pest control.
Mecanismo De Acción
The mechanism of action of 3-Amino-5-benzylidene-2-phenyl-3,5-dihydro-4H-imidazol-4-one involves its interaction with specific molecular targets. For instance, its antimicrobial activity is attributed to its ability to disrupt bacterial cell walls or interfere with essential enzymes . The exact pathways and molecular targets can vary depending on the specific application and derivative of the compound.
Comparación Con Compuestos Similares
Similar Compounds
5-(Aminomethylidene)imidazol-4-ones: These compounds share a similar imidazolone core but differ in their substitution patterns.
Benzylideneimidazolones: These are structurally related compounds with variations in the benzylidene group.
Uniqueness
3-Amino-5-benzylidene-2-phenyl-3,5-dihydro-4H-imidazol-4-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its benzylidene group contributes to its fluorescent properties, making it valuable in biological imaging applications .
Propiedades
Número CAS |
101117-48-0 |
|---|---|
Fórmula molecular |
C16H13N3O |
Peso molecular |
263.29 g/mol |
Nombre IUPAC |
3-amino-5-benzylidene-2-phenylimidazol-4-one |
InChI |
InChI=1S/C16H13N3O/c17-19-15(13-9-5-2-6-10-13)18-14(16(19)20)11-12-7-3-1-4-8-12/h1-11H,17H2 |
Clave InChI |
DYKNMOLOQDHKNM-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C=C2C(=O)N(C(=N2)C3=CC=CC=C3)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



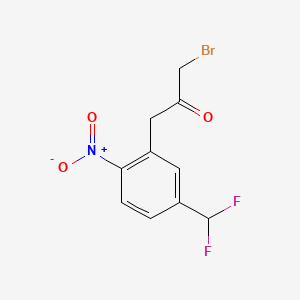


![2-(6-Aminopurin-9-yl)-5-[hydroxy-(4-methylphenyl)sulfonylmethyl]oxolane-3,4-diol](/img/structure/B14062588.png)
![[5-Chloro-2-(2,3,4-trichlorocyclohexa-2,4-dienyl)-phenyl]-dimethyl-amine](/img/structure/B14062595.png)
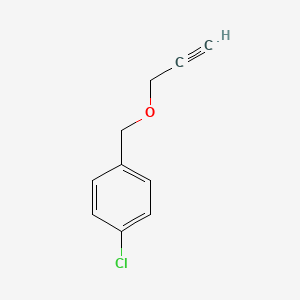
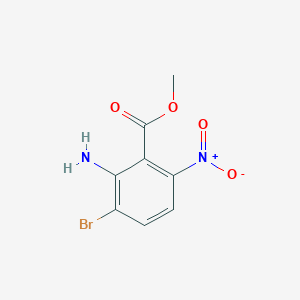


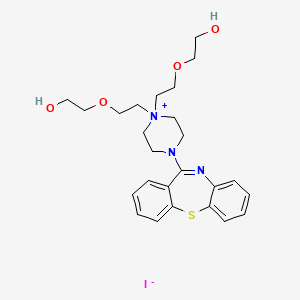

![2-[Cyclopropyl-(1-deuterio-2-methylpropan-2-yl)oxycarbonylamino]acetic acid](/img/structure/B14062625.png)
